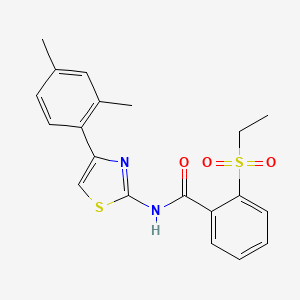
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and an ethylsulfonyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the thiazole derivative with 2-aminobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonylation reaction using ethylsulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.
Reduction: Reduction reactions can target the benzamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, potentially forming new amide or thiazole derivatives.
科学研究应用
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzamide group are key structural features that enable these interactions.
相似化合物的比较
Similar Compounds
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(propylsulfonyl)benzamide: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-27(24,25)18-8-6-5-7-16(18)19(23)22-20-21-17(12-26-20)15-10-9-13(2)11-14(15)3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOLGRFYEWTEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2553489.png)

![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)
![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)
![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2553499.png)
![N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide](/img/structure/B2553500.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)
![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)
![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)
